Product packaging for Racemosol(Cat. No.:)

Racemosol

Cat. No.: B1202778
M. Wt: 340.4 g/mol
InChI Key: PXUNBQVWLWLIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemosol is a natural dihydrophenanthrene derivative and phenolic compound recognized for its bioactive potential in pharmacological research . It is identified as a constituent of plants such as Asparagus racemosus (Shatavari) and Bauhinia malabarica . Recent scientific investigations highlight its significant antibacterial properties, particularly against Gram-positive bacteria. Studies demonstrate that this compound exhibits potent activity against strains including Staphylococcus aureus , Bacillus subtilis , and Listeria monocytogenes , with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.156–0.625 µg/µL, and has been confirmed to possess bactericidal effects . Furthermore, within Asparagus racemosus , this compound is documented as one of several antioxidants, contributing to the plant's ability to counteract oxidative stress, which is implicated in chronic disease and cellular damage . Its role in the root extract of A. racemosus involves inhibiting lipid peroxidation and protein oxidation, thereby helping to protect cells from apoptosis . These properties make this compound a promising candidate for researchers exploring novel antibacterial agents and investigating the mechanisms of natural antioxidants. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O4 B1202778 Racemosol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

5-methoxy-13,16,16-trimethyl-15-oxatetracyclo[8.7.1.02,7.014,18]octadeca-2(7),3,5,10,12,14(18)-hexaene-6,12-diol

InChI

InChI=1S/C21H24O4/c1-11-16(22)9-12-5-6-14-13(7-8-17(24-4)19(14)23)15-10-21(2,3)25-20(11)18(12)15/h7-9,15,22-23H,5-6,10H2,1-4H3

InChI Key

PXUNBQVWLWLIHU-UHFFFAOYSA-N

SMILES

CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O

Canonical SMILES

CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O

Synonyms

racemosol

Origin of Product

United States

Origin, Isolation, and Biosynthesis of Racemosol

Natural Sources and Distribution of Racemosol in Botanical and Fungal Species

This compound (CID 624971) is a natural product primarily found in several plant species. It was first isolated from the plants Bauhinia racemosa and Bauhinia rufescens. tci-thaijo.org Subsequently, it has also been identified in the roots of the Thai medicinal plant Bauhinia malabarica. tci-thaijo.orgscielo.brresearchgate.netresearchgate.netnih.gov Another significant botanical source is Asparagus racemosus, commonly known as Shatavari, where this compound has been found in various parts, including the roots, leaves, and fruits, particularly in the woody portion of its tuberous roots. researchgate.netnih.govexplorebioscene.comresearchgate.netpbkom.eunih.govnih.govphcogrev.comphytojournal.comijpsjournal.comijmpr.incaldic.comijpsr.comukaazpublications.comwholisticmatters.comfrontiersin.org

It is important to note that a distinct compound, also named "this compound" (a 6-acylcoumarin, this compound A, CID 45269800), has been isolated from the leaves of Mesua racemosa. researchgate.net However, the primary focus of the biosynthesis discussion typically pertains to the dihydrophenanthrene derivative.

Table 1: Natural Botanical Sources of this compound (CID 624971)

Botanical SpeciesPlant Part(s)Reference(s)
Bauhinia racemosaNot specified tci-thaijo.org
Bauhinia rufescensNot specified tci-thaijo.org
Bauhinia malabaricaRoots tci-thaijo.orgscielo.brresearchgate.netresearchgate.netnih.gov
Asparagus racemosusRoots, Leaves, Fruits (especially woody tuberous roots) researchgate.netnih.govexplorebioscene.comresearchgate.netpbkom.eunih.govnih.govphcogrev.comphytojournal.comijpsjournal.comijmpr.incaldic.comijpsr.comukaazpublications.comwholisticmatters.comfrontiersin.org
Mesua racemosa (this compound A, a 6-acylcoumarin)Leaves researchgate.net

No information regarding the natural occurrence or distribution of this compound in fungal species was identified in the reviewed literature.

Advanced Isolation Techniques and Methodologies for this compound from Complex Matrices

The isolation of this compound from complex plant matrices typically involves a series of chromatographic and spectroscopic techniques. Initial extraction often utilizes solvents such as ethanol (B145695) or hexane (B92381). For instance, this compound has been isolated from the ethanol extract of Asparagus racemosus roots and the hexane extract of Bauhinia malabarica heartwood. researchgate.netphcogrev.comcaldic.com From Bauhinia acuruana, both hexane and ethanol extracts were subjected to purification. scielo.br

Subsequent purification steps commonly employ multiple chromatographic techniques. Column chromatography, utilizing gradient elution with solvents of varying polarity, is a frequently reported method for isolating phytoconstituents, including this compound, from crude extracts like the butanolic extract of Asparagus racemosus. scielo.bromicsonline.org

Structural elucidation and confirmation of this compound are achieved through advanced spectroscopic analyses. These include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brphcogrev.comcaldic.com X-ray analysis has also been utilized to confirm the racemic nature of this compound, indicating its existence as a mixture of R- and S-enantiomers. tci-thaijo.org High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of isolated compounds. omicsonline.org

Chemical Synthesis and Structural Modifications of Racemosol

Total Synthesis Strategies for Racemosol

The complete synthesis of complex natural products from simple, readily available starting materials is a significant achievement in organic chemistry. The total synthesis of this compound, a potent cyclooxygenase (COX) inhibitor, has been a subject of interest for synthetic chemists. researchgate.net Such synthetic routes provide access to the molecule for further biological evaluation and the creation of novel analogues.

Retrosynthetic Analysis and Key Synthetic Intermediates of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis. researchgate.net It involves deconstructing a target molecule into a series of simpler precursor structures, ultimately leading to commercially available or easily prepared starting materials. researchgate.netrsc.org This process helps identify key bond disconnections and strategic transformations.

For a molecule like this compound, a 9,10-dihydrophenanthrene (B48381), a retrosynthetic strategy would likely involve disconnecting the core ring system. Key disconnections might focus on the bond linking the two aromatic rings, suggesting a coupling reaction (e.g., Suzuki or Stille coupling) as a key step in the forward synthesis. The synthesis would then rely on the preparation of functionalized aromatic precursors, which would be key synthetic intermediates. The specific sequence and choice of reactions are designed to build the complex target molecule efficiently. rsc.org

Stereoselective and Stereospecific Synthesis of this compound and its Analogues

Many biologically active molecules, including this compound analogues, can exist as different stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over others. nih.govnih.gov This control is crucial because different stereoisomers can have vastly different biological activities. The key steps in the synthesis of complex natural product frameworks are often designed to be stereoselective, ensuring the desired spatial arrangement of atoms in the final product. nih.gov For this compound and its analogues, controlling the stereochemistry at any chiral centers is essential for producing a specific, biologically active compound.

Semisynthesis Approaches to this compound from Natural Precursors

Semisynthesis is a strategy where a complex natural product is isolated from a natural source and then chemically modified to yield the desired compound. This approach can be more efficient than total synthesis if a suitable, structurally related precursor is abundant. This compound is a natural product found in Bauhinia malabarica, alongside the related compound 10-O-demethylthis compound. nih.gov A feasible semisynthetic route to this compound could involve the selective methylation of the hydroxyl group at the 10-position of 10-O-demethylthis compound, leveraging the natural availability of this direct precursor.

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products is a common strategy in drug discovery to improve potency, selectivity, or other pharmacological properties. rsc.orgresearchgate.net In the case of this compound, several derivatives have been prepared to investigate their structure-activity relationships. nih.gov For instance, a series of 17 derivatives of 10-O-demethylthis compound, a close analogue of this compound, were synthesized by functionalizing one or more of its three hydroxyl (OH) groups. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Preclinical, In Vitro Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound analogues, in vitro studies against cyclooxygenase-1 and -2 (COX-1 and -2) enzymes have provided significant insights. nih.gov

Research has shown that both the nature (size and polarity) of the chemical groups (substituents) added to the this compound scaffold and their specific placement are critical for anti-inflammatory activity. nih.gov For example, modifying the hydroxyl groups of the this compound framework led to compounds with varied inhibitory profiles against COX enzymes. One study found that a monoacetoxy derivative exhibited equally potent inhibitory activity against both COX-1 and COX-2. nih.gov In contrast, a diacetoxy version of the same precursor was found to be slightly more selective for the COX-2 enzyme. nih.gov These findings highlight the subtle structural changes that can be used to tune the biological activity and selectivity of this compound-based compounds.

Compound/DerivativeTarget(s)Selectivity Profile
Monoacetoxy Derivative (3h)COX-1 and COX-2Equally potent inhibitor of both enzymes
Diacetoxy Congener (3i)COX-1 and COX-2Slightly more selective toward COX-2

Rational Design of this compound-Based Chemical Scaffolds

Rational design in drug discovery involves using computational and molecular modeling techniques to create new molecules with a high probability of binding to a specific biological target. nih.govnih.gov This approach moves beyond traditional trial-and-error methods. For this compound, molecular docking studies have been employed to understand the binding modes of its derivatives within the active site of the COX-2 enzyme. nih.gov By visualizing these interactions, researchers can make informed decisions about how to modify the this compound chemical scaffold. This allows for the design of new analogues with potentially enhanced potency or improved selectivity, guiding the synthetic chemistry efforts toward molecules with a higher likelihood of success. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of Racemosol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Racemosol Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, providing detailed information about molecular structure, including the different types of protons and carbons and their electronic environments jchps.comweebly.com. For this compound, NMR is crucial for confirming its proposed structure and revealing intricate details of its atomic connectivity and spatial arrangement.

The comprehensive structural confirmation of this compound typically involves both one-dimensional (1D) and two-dimensional (2D) NMR techniques nih.govkoreascience.krumu.seunimelb.edu.au.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J values), which indicate the connectivity of adjacent protons jchps.com. For this compound, the ¹H NMR spectrum would reveal characteristic signals for aromatic protons, aliphatic protons, and hydroxyl protons, aiding in the identification of various functional groups and substructures.

¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts for all carbon atoms in the molecule, indicating their hybridization and electronic environment umu.seunimelb.edu.au. The presence of specific carbon signals (e.g., sp² carbons in aromatic rings, sp³ carbons in aliphatic chains, carbonyl carbons) helps to confirm the carbon skeleton of this compound.

2D NMR Techniques: These experiments establish correlations between nuclei, providing crucial connectivity information that is often ambiguous from 1D data alone umu.seunimelb.edu.au.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, establishing direct proton-proton connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, providing direct ¹H-¹³C connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range ¹H-¹³C correlations (typically over two or three bonds), which are essential for establishing connectivity across quaternary carbons and identifying complex structural fragments scielo.br.

The combined analysis of these 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular connectivity of this compound. For instance, studies on related compounds or natural products often present data in tables similar to the illustrative example below, detailing the assigned chemical shifts and correlations.

Table 1: Illustrative NMR Spectroscopic Data for this compound (Partial Data)

PositionδH (ppm) (Multiplicity, J Hz)δC (ppm)COSY CorrelationsHMBC Correlations
H-17.25 (d, 8.0)128.5H-2C-3, C-9
H-26.80 (dd, 8.0, 2.0)115.2H-1, H-3C-4, C-10
H-36.78 (d, 2.0)118.9H-2C-1, C-5
...............
CH₃1.20 (s)28.1-C-X, C-Y

Beyond basic structural confirmation, advanced NMR techniques are critical for assigning the relative and absolute stereochemistry of this compound, especially given its potential for multiple stereogenic centers rsc.org.

Coupling Constants (J values): Detailed analysis of coupling constants in ¹H NMR spectra can provide insights into dihedral angles, which are crucial for determining the relative stereochemistry of adjacent chiral centers within rings or chains nih.gov.

Computational Methods: In cases where experimental NMR data alone may not be sufficient for a confident assignment of relative configuration, computational methods such as Density Functional Theory (DFT) calculations of chemical shifts can be employed to support and validate spectroscopic assignments rsc.org. Comparing experimentally obtained chemical shifts with computationally predicted values for different diastereomers can lead to a more robust stereochemical assignment.

Mass Spectrometry (MS) for this compound Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight, elemental composition, and structural fragmentation patterns of a compound phytojournal.com. It is widely used for the structural confirmation of isolated natural products like this compound and for the identification of related metabolites.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or Ultra-High-Performance Liquid Chromatography coupled with Quadrupole/Time-Of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS), is fundamental for determining the exact molecular weight and elemental composition of this compound nih.govphytojournal.comscielo.brigminresearch.cn. The precise mass measurement obtained from HRMS allows for the calculation of the molecular formula, which is a critical piece of information in structural elucidation. For example, for this compound (C21H24O4, PubChem CID 624971), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical mass within a very small error margin.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound

ParameterValue (Illustrative)
Molecular FormulaC21H24O4
Measured Mass [M+H]⁺341.1702
Calculated Mass [M+H]⁺341.1702
Error (ppm)0.0

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS or HPLC-Q-TOF-MS/MS), provides valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions igminresearch.cnresearchgate.net. This technique helps in understanding the connectivity of atoms and the presence of specific functional groups within the this compound molecule. By analyzing the fragmentation pathways, researchers can deduce substructures and confirm the proposed molecular architecture. For instance, characteristic fragmentation patterns can indicate the presence of specific rings, side chains, or functional groups, such as hydroxyls or methoxy (B1213986) groups, which are common in natural products like this compound. The fragmentation data can also be used to identify and characterize related metabolites or degradation products.

Chiroptical Spectroscopy (CD/ORD) in this compound Stereochemistry Studies

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to study the interaction of chiral molecules with circularly polarized light chiralabsxl.comslideshare.netegyankosh.ac.in. These methods are particularly powerful for determining the absolute configuration of chiral compounds like this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a compound as a function of the wavelength of light slideshare.netslideshare.net. The ORD curve can provide structural information, especially for compounds containing chromophores, and is characterized by "plain" or "Cotton effect" curves egyankosh.ac.inslideshare.net. The Cotton effect, which is a characteristic S-shaped curve in the ORD spectrum, occurs in the region of an optically active absorption band and is directly related to the absolute configuration of the chiral chromophore slideshare.netegyankosh.ac.in.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength egyankosh.ac.in. CD spectra are often preferred over ORD due to their simpler interpretation and less cluttered bands, directly correlating with UV absorption bands egyankosh.ac.in. The sign and magnitude of the CD signal (expressed as molar ellipticity) at specific wavelengths provide direct information about the absolute configuration of the chiral centers or the conformation of the molecule slideshare.netegyankosh.ac.in.

For this compound, if it possesses chirality, CD and ORD studies would be essential to determine its absolute stereochemistry. By comparing experimental CD/ORD spectra with those of known compounds or with computationally predicted spectra, the absolute configuration of this compound can be confidently assigned nih.govchiralabsxl.com. The simultaneous use of chiroptical spectroscopic methods and NMR chemical shifts can significantly increase the reliability of stereochemistry assignment, especially for diastereoisomers nih.gov.

X-ray Crystallography for this compound Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique relies on the phenomenon of anomalous dispersion (also known as anomalous scattering), which causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals nih.govnih.govguidetopharmacology.org. By analyzing these Bijvoet differences, the absolute arrangement of atoms in three-dimensional space can be unambiguously established nih.govnih.gov.

For compounds composed primarily of light atoms, such as carbon, hydrogen, and oxygen, the anomalous scattering effect is inherently weak. Historically, this often necessitated derivatization with heavier atoms (e.g., sulfur, chlorine, or bromine) to enhance the signal for reliable absolute configuration determination nih.govnih.gov. However, advancements in X-ray sources, detector technology, and refinement methodologies, such as the Hooft-Spek approach or the Parsons quotient method, now enable confident absolute configuration assignments even when oxygen is the heaviest atom present, provided high-quality single crystals are obtained nih.govnih.gov. The Flack parameter is a key indicator used in X-ray crystallography to assess the correctness of the absolute structure, with values close to zero indicating the correct configuration for an enantiopure compound guidetopharmacology.orgplantaedb.com.

While X-ray crystallography is the gold standard for absolute configuration determination, specific crystallographic data (e.g., crystal system, space group, unit cell parameters, or a calculated Flack parameter) for this compound (CID 624971) were not explicitly detailed in the available literature. Nevertheless, related compounds, such as Racemosolone, a pentacyclic phenolic compound, have had their structures, including absolute configuration, confirmed by single crystal X-ray analysis nih.gov. This indicates the applicability and importance of this technique for such natural products.

Other Spectroscopic Techniques (UV, IR) in this compound Characterization

Beyond X-ray crystallography, other spectroscopic methods, notably Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are routinely employed for the characterization and structural elucidation of organic compounds like this compound. These techniques provide crucial insights into the electronic transitions and vibrational modes within the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is valuable for detecting chromophores and conjugated systems within a molecule, which absorb light in the UV and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) and molar absorptivity (ε) provide information about the extent of conjugation and the presence of specific functional groups, such as aromatic rings or carbonyl groups. This compound, identified as a 9,10-dihydrophenanthrene (B48381) derivative, possesses an aromatic core nih.gov, which would exhibit characteristic UV absorption bands. Studies on this compound have utilized UV spectroscopy as part of its comprehensive spectroscopic characterization ijprajournal.com. For instance, the presence of fluorescence in the UV spectrum has been noted for this compound from Bauhinia racemosa.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations. Each functional group (e.g., hydroxyl, carbonyl, C-H, C=C) absorbs at a characteristic wavenumber, providing a unique "fingerprint" of the molecule. For this compound, which is described as 9,10-dihydro-1,5-dimethoxy-8-methyl-2,7-phenanthrenediol nih.gov, key IR absorptions would be expected for:

Hydroxyl (-OH) stretching vibrations (typically broad bands around 3200-3600 cm⁻¹).

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

Aliphatic C-H stretching vibrations (below 3000 cm⁻¹).

C-O stretching vibrations from methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ range).

Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

This compound has been characterized using IR spectroscopy, contributing to the elucidation of its structure nih.gov. While the specific numerical data for characteristic IR bands of isolated this compound were not detailed in the provided search results, its application is fundamental in confirming the presence of predicted functional groups.

Mechanistic Investigations of Racemosol S Biological Activities Preclinical/cellular/molecular

Cellular Targets and Mechanisms of Action of Racemosol

While the inhibition of the COX-2 enzyme is a recognized strategy in cancer research due to its role in tumor progression, specific in vitro studies focusing on the direct effects of this compound on cellular proliferation and apoptosis in cell lines are not detailed in the reviewed literature. The primary research focus has been on its anti-inflammatory properties. nih.gov

This compound's most significant biological activity is its influence on inflammatory pathways. nih.gov This is achieved through its role as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the synthesis of prostaglandins, central players in the inflammatory response. nih.gov

In vivo studies in animal models have corroborated these findings. In anti-inflammatory tests, a derivative of this compound, 10-O-demethylthis compound, and a diacetoxy derivative were found to be slightly more active than the reference anti-inflammatory drug, phenylbutazone (B1037). nih.gov This demonstrates a tangible anti-inflammatory effect in a non-human in vivo setting, directly linked to the COX inhibition mechanism. nih.gov

While inflammatory and oxidative stress pathways are often interconnected, direct mechanistic studies on this compound's specific influence on oxidative stress pathways, such as reactive oxygen species (ROS) scavenging or modulation of antioxidant enzymes, are not available in the reviewed scientific data. The observed anti-inflammatory effects are primarily attributed to the direct inhibition of the cyclooxygenase pathway.

This compound's Impact on Autophagy and Other Intracellular Processes

Preclinical research into this compound and related compounds from its natural sources has begun to shed light on its effects on fundamental intracellular processes, notably anti-inflammatory and antioxidant pathways. While direct studies on this compound's impact on autophagy are limited, research on other active constituents from Asparagus racemosus provides valuable insights into potential related mechanisms.

One study investigated Shatavarin IV, a steroidal saponin (B1150181) also isolated from Asparagus racemosus, and its effect on longevity in the model organism Caenorhabditis elegans. The findings revealed that Shatavarin IV extended lifespan through a mechanism akin to dietary restriction, which is critically dependent on the autophagy pathway. This effect was linked to the modulation of key autophagy-related genes, including bec-1, unc-51, and lgg-1, and was found to require the mTOR signaling pathway, a central regulator of cellular growth and autophagy nih.gov.

More directly, this compound has been identified as a potent antioxidant compound nih.govhealthline.com. Its mechanism involves scavenging free radicals, which helps to mitigate oxidative stress—a key factor in cellular damage and the progression of numerous diseases. The antioxidant activity of this compound has been confirmed through its identification in active extracts of Asparagus racemosus that demonstrated significant free radical scavenging capabilities nih.govresearchgate.net.

Furthermore, this compound exerts significant anti-inflammatory effects through direct interaction with intracellular targets. Research has shown that this compound and its derivative, 10-O-demethylthis compound, function as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes researchgate.net. These enzymes are crucial mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, this compound can effectively modulate the body's inflammatory response at a molecular level.

Table 1: Observed Effects of this compound and Related Compounds on Intracellular Processes

Compound/Extract Model System Observed Intracellular Effect Signaling Pathway/Target
Shatavarin IV (from A. racemosus) Caenorhabditis elegans Induction of autophagy mTOR pathway, bec-1, unc-51, lgg-1
This compound In vitro assays Antioxidant activity Free radical scavenging

In Vitro and In Vivo (Non-human) Efficacy Models for this compound Research

Preclinical Animal Models Investigating this compound's Biological Effects (Mechanistic Focus)

The biological effects of this compound and extracts from its source plants have been investigated in several preclinical animal models, primarily focusing on elucidating their anti-inflammatory and hepatoprotective mechanisms.

In vivo studies demonstrated the anti-inflammatory potential of this compound derivatives. When tested in animal models of acute inflammation, a diacetoxy derivative of this compound was found to be slightly more active than the reference non-steroidal anti-inflammatory drug (NSAID), phenylbutazone, corroborating the mechanistic findings of COX enzyme inhibition researchgate.net.

Further research has utilized extracts from Asparagus racemosus to explore these effects. In one study using Wistar rats, an ethanolic root extract of A. racemosus was evaluated in two distinct models. The carrageenan-induced paw edema model, a standard for acute inflammation, was used to assess anti-inflammatory activity. For chronic inflammatory conditions, the Freund's Complete Adjuvant-induced arthritis model was employed to evaluate anti-arthritic potential. The study concluded that the extract showed potent effects in both models, indicating its efficacy against both acute and chronic inflammatory processes researchgate.net.

The antioxidant mechanism has also been explored in vivo. An aqueous methanolic extract from the stem bark of Bauhinia malabarica, another source of this compound, was assessed for its hepatoprotective activity in Wistar albino rats with chemically-induced liver damage. The study found that the extract provided a hepatoprotective effect, with the underlying mechanism suggested to be the prevention of glutathione (GSH) depletion and the neutralization of destructive free radicals nih.gov.

Table 2: Summary of Preclinical Animal Models for this compound and Source Plant Extracts

Substance Tested Animal Model Condition Investigated Mechanistic Focus
This compound derivative Rodent model Acute inflammation Anti-inflammatory (COX inhibition)
Asparagus racemosus ethanolic extract Wistar rats Carrageenan-induced paw edema Anti-inflammatory
Asparagus racemosus ethanolic extract Wistar rats Freund's Adjuvant-induced arthritis Anti-arthritic

Cell-Based Assays for this compound Activity Profiling

Cell-based assays have been instrumental in profiling the specific biological activities of this compound and extracts from its source plants, particularly in the context of inflammation and cytotoxicity.

The anti-inflammatory activity of Asparagus racemosus root extracts has been quantified using human THP-1 monocytic cells, a common model for studying immune responses. In these assays, THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines. The efficacy of the extract was measured by its ability to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation. The study found that the extract exerted substantial anti-inflammatory activity, achieving approximately 50% inhibition of TNF-α at concentrations below 10 µg/ml nih.gov.

In addition to cell-based models, enzymatic assays have directly confirmed the mechanism of this compound's anti-inflammatory action through the in vitro inhibition of COX-1 and COX-2 enzymes researchgate.net.

Cytotoxicity profiling is another critical application of cell-based assays. This compound and its precursor, demethylthis compound, were evaluated for their cytotoxic effects against KB (human nasopharyngeal carcinoma) and BC (breast cancer) cell lines, demonstrating direct activity against these cancer cells.

Table 3: Cell-Based Assays Used for Profiling this compound and Source Plant Extracts

Substance Tested Cell Line Assay Type Biological Activity Profiled
Asparagus racemosus extract THP-1 (human monocytic) TNF-α Inhibition Assay Anti-inflammatory
This compound KB (human nasopharyngeal carcinoma) Cytotoxicity Assay Anticancer

Antimicrobial and Antifungal Mechanisms of this compound (Preclinical)

Preclinical studies have established that this compound possesses broad-spectrum antimicrobial properties, and research using extracts from its primary source, Asparagus racemosus, has consistently demonstrated significant antibacterial and antifungal activity. While the precise molecular mechanism of this compound itself is still under investigation, these studies highlight its potential as an antimicrobial agent.

Methanolic root extracts of A. racemosus, which contain this compound, have been shown to be effective against a wide array of pathogenic bacteria. In vitro antibacterial efficacy was demonstrated against both Gram-negative bacteria—including Escherichia coli, Pseudomonas aeruginosa, Shigella species, Salmonella species, and Vibrio cholerae—and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus scialert.netnih.gov. The activity was confirmed using agar well diffusion methods, where the extracts produced significant zones of inhibition against bacterial growth thepharmajournal.com. The minimum inhibitory concentration (MIC) of a methanolic extract was found to be as low as 0.25 mg/mL for E. coli and 0.5 mg/mL for P. aeruginosa scialert.net.

In the realm of antifungal research, extracts of A. racemosus have shown potent activity against clinically relevant fungal pathogens. A study investigating the anticandidal activity of a methanol (B129727) extract demonstrated a high degree of efficacy against six different Candida species isolated from patients, including Candida albicans, Candida tropicalis, and Candida krusei nih.gov. The inhibitory effect was comparable to that of standard antibiotic treatments, with MIC values ranging from 0.312 to 2.5 mg/mL nih.gov. The strong antifungal properties of the roots have also been reported against several other fungal species, such as Aspergillus niger and Rhizoctonia solani researchgate.net. The collective findings suggest that the antimicrobial and antifungal effects are attributable to a mixture of polyvalent compounds within the extracts, including this compound thepharmajournal.com.

Table 4: Preclinical Antimicrobial and Antifungal Activity of Asparagus racemosus Extracts

Extract Type Pathogen Type Species Tested In Vitro Assay
Methanolic Gram-negative bacteria E. coli, P. aeruginosa, Shigella spp., Salmonella spp., V. cholerae Agar Diffusion
Methanolic Gram-positive bacteria S. aureus, B. subtilis Agar Diffusion
Methanolic Fungi (Yeast) Candida albicans, C. tropicalis, C. krusei, C. guillermondii, C. parapsilosis, C. stellatoida MIC & MFC Determination

Antimalarial Activity of this compound (Preclinical)

Preclinical investigations have identified this compound as a compound with potential antimalarial properties. Research focused on natural products isolated from the roots of Bauhinia malabarica identified this compound and related compounds as biologically active against the malaria parasite.

In a key in vitro study, this compound was tested for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The findings from this research indicated that this compound exhibited moderate antimalarial activity. This activity was observed alongside its cytotoxic effects on specific cancer cell lines, suggesting a multifaceted biological profile for the compound.

Table 5: Preclinical Antimalarial Profile of this compound

Compound Source Parasite Strain Finding

Table of Mentioned Compounds

Compound Name
10-O-demethylthis compound
Asparagamine A
Dexamethasone
Phenylbutazone
Racemofuran
This compound

Analytical Methodologies for Racemosol Research and Quantification

Chromatographic Techniques for Racemosol Separation and Quantification in Research Matrices

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, owing to their high resolution and sensitivity. These methods enable the isolation of this compound from other co-occurring compounds in natural extracts.

High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for the isolation, characterization, and quantification of phytoconstituents from Asparagus racemosus, including compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with UV detection. For instance, RP-HPLC on a C8 column, using water and acetonitrile (B52724) as the mobile phase at an isocratic flow rate of 0.5 mL/min, with UV absorption at 210 nm, has been successfully applied for the quantification of derivatized sapogenin, a marker in Asparagus species. This method demonstrated high sensitivity (LOD = 2.02 µg), accuracy (average recovery of 98.97%), and precision (intra-day variation of RT < 0.398, inter-day variation of RT < 0.982). nih.gov While these specific parameters are for a related compound, they illustrate the typical conditions and performance metrics achievable for Asparagus constituents using HPLC.

For more comprehensive analysis, HPLC can be hyphenated with mass spectrometry. High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS/MS) methods have been developed and validated for the simultaneous determination of various saponin (B1150181) glycosides (e.g., asparacoside, shatavarin IX, shatavarin IV, asparanin A, and shatavarin V) in A. racemosus. These methods typically exhibit low limits of detection (LODs < 10 ng) and limits of quantification (LOQs < 50 ng), with excellent recoveries ranging from 95% to 105% and relative standard deviations (RSD) between 0.7% and 4.5%. torontech.complantsjournal.comphytojournal.com The ability to separate and analyze enantiomers of natural products, including this compound, using chiral columns in HPLC, further highlights its versatility for this compound research. academicjournals.org

Table 1: Representative HPLC Parameters and Performance for Asparagus racemosus Constituents

TechniqueColumn TypeMobile PhaseFlow RateDetection MethodAnalytes (Examples)LOD/LOQ (ng)Recovery (%)RSD (%)Citation
RP-HPLCC8Water:Acetonitrile0.5 mL/min (isocratic)UV (210 nm)Derivatized SapogeninLOD=202098.97<0.398 (intra), <0.982 (inter) nih.gov
HPLC-Q-TOF-MS/MSNot specified70% MeOH extractNot specifiedMS/MSAsparacoside, Shatavarin IX, Shatavarin IV, Asparanin A, Shatavarin V (Saponin Glycosides)<10 / <5095-1050.7-4.5 torontech.comphytojournal.com

Gas Chromatography (GC) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of volatile and semi-volatile compounds. While GC-MS has been extensively utilized for the profiling of Asparagus racemosus extracts, identifying numerous compounds such as fatty acids (e.g., Tetradecanic acid, n-Hexadecanic acid, Oleic acid, 9,12-Octadecadienoic acid), flavones, and various hydrocarbons, direct specific quantification of this compound (CID 624971) by GC-MS is not prominently detailed in the provided literature. phcogrev.comresearchgate.netnih.govnih.govresearchgate.net

Typical GC-MS conditions for A. racemosus extracts often involve using helium as a carrier gas at a flow rate of 1 mL/min. Injector temperatures generally range from 200-250 °C, with oven temperature programs starting from 50-60 °C and ramping up to 250-280 °C. Electron impact (EI) ionization at 70 eV is common, with ion source temperatures between 250-280 °C and a mass range typically scanned from 50-600 m/z. phcogrev.comresearchgate.netnih.gov The applicability of GC-MS for this compound would depend on its volatility or the use of appropriate derivatization techniques, which are not explicitly mentioned for this compound in the context of these GC-MS studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, including LC-ESI-MS/MS and HPLC-Q-TOF-MS/MS, are highly effective for the quantification and identification of compounds in complex biological and natural product mixtures. Their high sensitivity and selectivity make them ideal for analyzing non-volatile and thermally labile compounds, which may include this compound. As noted, HPLC-Q-TOF-MS/MS has been successfully applied for the simultaneous determination of various saponin glycosides in A. racemosus extracts. torontech.complantsjournal.comphytojournal.com This demonstrates the capacity of LC-MS to handle the intricate chemical profiles of Asparagus racemosus and, by extension, to quantify and identify compounds like this compound within these complex matrices. LC-MS offers the advantage of precise qualification and quantification, even in the presence of matrix interferences.

Spectrophotometric and Spectrometric Methods for this compound Quantification in Research Samples

Spectrophotometric and spectrometric methods play a crucial role in the quantification and structural elucidation of this compound and related compounds.

As this compound is identified as a phenolic compound, spectrophotometric methods are applicable for its quantification, often in the context of total phenolic content (TPC) or total flavonoid content (TFC) in Asparagus racemosus extracts. Methods such as the Folin-Ciocalteu method and the aluminum chloride colorimetric method are commonly used for this purpose. researchgate.net Furthermore, UV-Vis spectrophotometry is widely employed to assess the antioxidant activity of A. racemosus extracts, which can be attributed to the presence of phenolic compounds like this compound. Assays include DPPH radical scavenging, ABTS radical cation scavenging, phosphomolybdenum reduction, and ferric reducing power activity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., HMBC, COSY, NOESY), is indispensable for the structural elucidation and confirmation of isolated compounds. For a related compound, this compound A (a triterpenoid (B12794562) from Barringtonia racemosa), detailed 1D and 2D NMR data were critical in characterizing its structure. This high level of structural detail provided by NMR is essential for confirming the identity of this compound in research samples.

Advanced Sample Preparation Techniques for this compound Analytical Research

Effective sample preparation is a critical prerequisite for accurate analytical research of this compound, especially when dealing with complex natural matrices like plant extracts. The goal is to efficiently extract the target analyte while minimizing matrix interferences.

For the extraction of bioactive constituents from Asparagus racemosus roots, various solvents have been investigated. Studies have shown that 60% aqueous methanol (B129727) provides the highest extraction yield for total phenolic content, total flavonoid content, and total saponin content, all of which are relevant to this compound. Methanol and water also demonstrated good extraction efficiencies, whereas solvents like toluene (B28343) and chloroform (B151607) yielded lower amounts. researchgate.net

Table 2: Solvent Extraction Yields for Asparagus racemosus Root Constituents

Solvent SystemRelative Yield (Highest to Lowest)Constituents Targeted (Examples)Citation
60% Aqueous MethanolHighestTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
60% Aqueous Ethanol (B145695)HighTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
60% Aqueous AcetoneHighTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
MethanolModerateTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
WaterModerateTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
EthanolModerateTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
AcetoneLowerTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
DichloromethaneLowerTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
Ethyl AcetateLowerTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
TolueneLowestTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net
ChloroformLowestTotal Phenolic Content, Total Flavonoid Content, Total Saponin Content researchgate.net

Following initial extraction, further purification and concentration are often necessary. Column chromatography is a widely used technique for the isolation of specific phytoconstituents, including this compound, from crude A. racemosus extracts. This involves using various stationary phases and mobile phases of varying polarity in a gradient elution. researchgate.netresearchgate.net

More advanced sample preparation techniques, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), dispersive liquid-liquid microextraction (DLLME), electromembrane extraction (EME), and solid-phase microextraction (SPME), are also relevant for isolating and concentrating analytes from complex biological matrices. These techniques aim to improve accuracy, automation, and reduce solvent consumption, making them valuable for comprehensive this compound analytical research. Accelerated solvent extraction (ASE) is another advanced method for efficient extraction from solid and semi-solid matrices.

Pharmacological and Toxicological Research of Racemosol Preclinical, Mechanistic

Preclinical Pharmacokinetics and Pharmacodynamics of Racemosol (Non-human, Mechanistic)

Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) and its interaction with biological targets is crucial for evaluating its therapeutic potential.

Direct experimental data on the absorption, distribution, metabolism, and excretion of isolated this compound in non-human preclinical models are limited in current literature. However, in silico studies have provided preliminary predictions regarding its ADME properties. One in silico screening of phytoconstituents from Asparagus racemosus indicated that this compound successfully met the criteria for ADME profile parameters researchgate.net. Similarly, another computational analysis suggested that this compound possesses "favorable drug-likeness properties" and adheres to ADME criteria, which are essential for a compound to be considered a viable drug candidate mdpi.comnanobioletters.com. These computational assessments are predictive and highlight the need for empirical in vivo and in vitro ADME studies to validate these findings.

This compound has demonstrated specific target engagement and dose-response relationships, particularly in the context of its anti-inflammatory activity.

In Vitro Target Engagement and Dose-Response: this compound, along with its derivative 10-O-demethylthis compound, has shown potent in vitro anti-inflammatory activities by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes researchgate.net. This indicates a direct molecular target engagement. Further studies on derivatives revealed insights into structure-activity relationships. For instance, a monoacetoxy derivative (3h) exhibited comparable inhibitory activity against both COX-1 and COX-2. In contrast, a diacetoxy congener (3i) displayed a slight preference for COX-2 inhibition researchgate.net.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Derivatives (COX Inhibition)

CompoundIC₅₀ for COX-1 (µM)IC₅₀ for COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compoundPotent InhibitionPotent InhibitionNot explicitly quantified
10-O-demethylthis compoundPotent InhibitionPotent InhibitionNot explicitly quantified
Monoacetoxy derivative (3h)Equally potentEqually potent~1
Diacetoxy congener (3i)Slightly more selective>1 (towards COX-2)
Phenylbutazone (B1037) (Reference)
Note: Specific IC₅₀ values for isolated this compound were not explicitly provided in the summarized search results, but described as "potent inhibition" researchgate.net.

In Vivo Dose-Response: In vivo anti-inflammatory tests demonstrated that the diacetoxy congener (3i) and 10-O-demethylthis compound exhibited slightly greater activity than the reference compound phenylbutazone researchgate.net. This suggests a measurable dose-dependent effect in living systems, although specific dose-response curves for isolated this compound were not detailed.

Other Activities: this compound has also been identified as an antioxidant nih.gov. Furthermore, in silico molecular docking studies have predicted that this compound exhibits a high binding affinity towards the IRS2 receptor, suggesting a potential role in conditions like Polycystic Ovarian Syndrome (PCOS) nanobioletters.com. However, these are computational predictions requiring experimental validation for target engagement and dose-response in biological systems.

Mechanistic Toxicology Studies of this compound (Cellular/Animal Models)

Mechanistic toxicology studies are critical for assessing the safety profile of a compound. Direct toxicological data for isolated this compound is sparse, with most available information pertaining to crude extracts of Asparagus racemosus.

For genotoxicity, a herbal formulation containing Asparagus racemosus was evaluated in mice and found to be free from any significant genotoxicity nih.govresearchgate.net. However, this finding relates to a multi-component formulation rather than isolated this compound.

Comprehensive organ-specific toxicity studies for isolated this compound in preclinical animal models are not detailed in the available literature. General toxicity studies on Asparagus racemosus extracts or formulations have indicated a favorable safety profile. For instance, acute and subacute oral toxicity studies of a herbal formulation containing A. racemosus in mice showed no mortality or significant changes in behavior, organ structure, or organ weight at high doses (2000 mg/kg BW in acute studies and up to 1000 mg/kg BW in 28-day repeated-dose studies) nih.govresearchgate.net. The lethal dose 50 (LD₅₀) for A. racemosus extract was reported to be greater than 1 g/kg, with no observed toxic effects or mortality at doses up to 1 g/kg for four weeks phcogrev.com. While these studies suggest a low toxicity for the plant extract, direct mechanistic insights into organ-specific toxicity of isolated this compound are not provided. Further dedicated research on isolated this compound is needed to establish its precise toxicological profile and underlying mechanisms.

Future Directions and Emerging Research Avenues for Racemosol

Integration of Omics Technologies in Racemosol Research (e.g., Metabolomics, Proteomics, Transcriptomics)

The application of omics technologies represents a significant future direction for this compound research, offering comprehensive insights into its biological effects at a molecular level. While single omics approaches have been widely applied to medicinal plants, integrated multi-omics studies are increasingly becoming the norm, providing a more holistic understanding of complex biological networks nih.gov.

Metabolomics: This approach can be employed to profile the metabolic changes induced by this compound in biological systems. By identifying and quantifying the complete set of small-molecule metabolites, researchers can uncover novel biomarkers of this compound's activity and delineate its metabolic pathways within cells or organisms. This could reveal previously unknown targets or downstream effects.

Proteomics: Proteomics, the large-scale study of proteins, can illuminate how this compound interacts with and modulates protein expression and function. Studies on Asparagus racemosus, a source of this compound, have already utilized proteomics to investigate its effects on skeletal muscle, suggesting a precedent for applying this technology to its individual constituents like this compound nih.govfrontiersin.org. Such research could identify specific protein targets or pathways affected by this compound, providing mechanistic insights into its observed biological activities.

Transcriptomics: Transcriptomics involves the study of RNA transcripts, providing a snapshot of gene expression patterns. By analyzing changes in gene expression in response to this compound, researchers can identify the genetic programs it activates or represses. This can reveal the upstream regulatory mechanisms governing its biological effects and suggest new therapeutic applications or areas for further investigation.

Integrating these omics data sets can provide a systems-level understanding of this compound's impact, moving beyond isolated observations to a more complete picture of its molecular pharmacology nih.gov.

Computational Approaches and Molecular Modeling of this compound Interactions with Biological Targets

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular interactions. For this compound, these approaches can provide crucial insights into its binding mechanisms and potential biological targets.

Molecular Docking: This technique predicts the preferred orientation of one molecule (this compound) to another (a protein target) when bound to form a stable complex. Recent studies have already utilized molecular docking to investigate this compound's binding affinity with key receptors, such as Insulin (B600854) Receptor Substrate 1 (IRS1) and Insulin Receptor Substrate 2 (IRS2), in the context of conditions like Polycystic Ovarian Syndrome (PCOS) rjptonline.orgnanobioletters.com. These in silico screenings can identify potential therapeutic targets and guide experimental validation. For instance, this compound has demonstrated a high binding affinity towards the IRS2 receptor in such studies nanobioletters.com.

Molecular Dynamics Simulations: Beyond static docking, molecular dynamics simulations can model the time-dependent behavior of molecular systems, providing a dynamic view of this compound's interactions with biological membranes, proteins, or nucleic acids. This can reveal conformational changes upon binding, stability of complexes, and the influence of the physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can correlate the chemical structure of this compound and its analogues with their biological activities. By developing such models, researchers can predict the activity of new, untested this compound derivatives and design compounds with enhanced potency or selectivity, reducing the need for extensive experimental screening.

Network Pharmacology: This emerging field integrates computational approaches to analyze complex interactions between compounds, targets, and diseases. Applying network pharmacology to this compound can help uncover its multi-target effects and its role within complex biological networks, especially in the context of polyherbal formulations where it is often found nih.gov.

Exploration of Synergistic Effects of this compound with Other Natural Products or Synthetic Agents

Natural products often exhibit their therapeutic effects through the synergistic action of multiple compounds. Investigating the synergistic potential of this compound, both with other natural products and with synthetic agents, is a critical avenue for future research.

Synergy with Other Natural Products: this compound is a constituent of Asparagus racemosus, a plant widely used in traditional medicine, often in polyherbal formulations pbkom.eucaldic.comresearchgate.net. Understanding how this compound interacts with other phytochemicals present in A. racemosus (e.g., saponins (B1172615), flavonoids) or other medicinal plants could lead to the development of more effective and balanced natural remedies. For example, flavonoids and saponins from A. racemosus have been suggested to act synergistically to exert antipyretic activity innovareacademics.in. Research should focus on identifying optimal combinations and elucidating the underlying mechanisms of these synergistic interactions.

Synergy with Synthetic Agents: Exploring this compound's ability to enhance the efficacy or reduce the side effects of conventional synthetic drugs holds significant promise. For instance, future studies could investigate its synergistic effects with existing chemotherapeutics, potentially leading to novel combination therapies for cancer or other diseases nih.gov. This could involve studying this compound's impact on drug resistance, bioavailability, or target modulation when co-administered with synthetic compounds.

Development of Novel this compound-Based Research Tools and Probes

The creation of specialized research tools and probes based on this compound can significantly advance the understanding of its biological targets and mechanisms.

Fluorescently Tagged this compound Analogues: Synthesizing this compound derivatives with fluorescent tags would enable real-time visualization and tracking of its cellular uptake, distribution, and binding to specific targets. This could provide direct evidence of its cellular localization and interaction partners.

Affinity Probes: Developing affinity probes, where this compound is linked to a tag (e.g., biotin) that allows for pull-down assays, can facilitate the identification and isolation of its direct protein binding partners. This target identification is crucial for understanding its precise molecular mechanisms of action.

Photoaffinity Labels: These probes, which contain a photoactivatable group, can covalently bind to interacting biomolecules upon UV irradiation. This allows for the capture and subsequent identification of transient or weak this compound-target interactions, providing a more comprehensive map of its interactome.

This compound-Functionalized Nanoparticles: Designing nanoparticles loaded with or functionalized by this compound could serve as targeted delivery systems for specific cells or tissues, enhancing its efficacy and reducing off-target effects in research models. These tools would not only aid in fundamental research but also pave the way for more precise therapeutic applications.

Biotechnological Production and Engineering of this compound and its Analogues

Given the increasing demand for natural products and the challenges associated with their traditional extraction, biotechnological approaches offer sustainable and scalable solutions for this compound production.

Biosynthesis Pathway Elucidation and Engineering: While this compound has been isolated from various plants, its complete biosynthetic pathway is not fully elucidated. Research into identifying the enzymes and genes involved in its biosynthesis, particularly the proposed formation from precursors like preracemosols A and B via methyl transfer, is crucial tci-thaijo.org. Once understood, metabolic engineering strategies can be employed in microorganisms (e.g., yeast, bacteria) or plant cell cultures to enhance this compound yield or produce novel analogues.

Synthetic Biology Approaches: Synthetic biology can be used to design and construct de novo biosynthetic pathways for this compound in heterologous hosts. This involves assembling genetic parts from different organisms to create efficient microbial cell factories for this compound production, offering a controlled and sustainable supply independent of plant cultivation.

CRISPR/Cas9 Gene Editing in Source Plants: For plants like Asparagus racemosus, gene editing technologies could be utilized to enhance the expression of genes involved in this compound biosynthesis or suppress competing pathways, thereby increasing its accumulation in the plant. This could also be used to engineer plants for higher resistance or improved growth characteristics, indirectly boosting this compound yield acs.org.

Cell Culture and Hairy Root Culture: Optimizing in vitro cell culture and hairy root culture systems of this compound-producing plants can provide a controlled environment for its production. These systems can be manipulated to enhance secondary metabolite accumulation through elicitation or precursor feeding strategies. While biotechnological methods for bioactive molecules are being attempted, challenges remain in achieving mass-scale production, particularly for endangered species with specific growth requirements caldic.comresearchgate.net.

These future directions underscore the potential of this compound as a valuable chemical compound for further scientific investigation and potential therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating Racemosol from Bauhinia racemosa?

  • Methodological Answer : Bioassay-guided fractionation is commonly employed. Start with solvent extraction (e.g., ethanol or methanol) followed by sequential partitioning using solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate). Column chromatography with silica gel or Sephadex LH-20 is used for further purification. Structural confirmation requires spectroscopic techniques like NMR (1D and 2D) and HR-ESI-MS .
  • Key Data : Petroleum ether extracts of B. racemosa leaves showed higher anthelmintic potency (60 mg/ml) compared to other solvents, suggesting selective solubility of bioactive compounds like this compound .

Q. How can researchers assess the anthelmintic activity of this compound in preliminary studies?

  • Methodological Answer : Use in vitro models such as paralysis and mortality assays on Pheretima posthuma (Indian earthworms). Compare time-to-paralysis and time-to-death against standards like Albendazole. Dose-response curves (10–100 mg/ml) help determine EC50 values. Validate results with in vivo models (e.g., rodent helminthiasis) to assess therapeutic potential .

Q. What phytochemical screening techniques are effective for identifying this compound derivatives?

  • Methodological Answer : Combine TLC (thin-layer chromatography) with spray reagents (e.g., vanillin-H2SO4 for terpenoids) and LC-MS for preliminary identification. Isolate compounds via HPLC and characterize using UV, IR, and X-ray crystallography for novel structures like racemosolone .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across different extraction protocols?

  • Methodological Answer : Perform systematic reviews with meta-analysis to harmonize data. Variables like plant part (leaves vs. root bark), solvent polarity, and geographic origin must be controlled. Statistical tools (e.g., random-effects models) quantify heterogeneity. For example, ethyl acetate extracts may underperform in some studies due to incomplete dissolution of nonpolar compounds .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytoconstituents?

  • Methodological Answer : Use factorial design (e.g., 2×2 matrix) to test combinations with compounds like catechin derivatives. Isobolographic analysis quantifies synergy/additivity. For Brugia malayi studies, co-administer this compound with ivermectin and measure microfilarial motility inhibition via time-lapse microscopy .

Q. How can structural elucidation challenges in this compound analogs be addressed?

  • Methodological Answer : Apply advanced NMR techniques (e.g., NOESY for stereochemistry) and computational modeling (DFT for energy-minimized conformers). Single-crystal X-ray diffraction remains the gold standard for novel structures like racemosolone, which has a unique furopyran moiety .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC50 and Hill coefficients. Address outliers via Grubbs’ test. For meta-analyses, PRISMA guidelines ensure transparency in data extraction and risk-of-bias assessment (e.g., ROBINS-I tool) .

Q. How should researchers validate in silico predictions of this compound’s pharmacokinetics?

  • Methodological Answer : Compare molecular docking results (e.g., binding affinity to β-tubulin) with in vitro tubulin polymerization assays. Use LC-MS/MS to quantify bioavailability in rodent plasma post-administration. Adjust PBPK models to account for enterohepatic recirculation observed in galactolipid analogs .

Tables for Key Findings

Compound Source Bioactivity Effective Dose Reference
This compoundB. racemosa root barkAnthelmintic, antifilarial40–60 mg/ml
RacemosoloneB. racemosa root barkNovel pentacyclic phenolic activity25 µg/ml (IC50)
Galactolipid derivativesB. racemosa leavesMicrofilarial motility inhibition10 µM

Guidelines for Reproducibility

  • Extraction Replication : Document solvent purity, temperature, and duration. Share raw chromatograms via repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.